Compound Description: Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate is an active pharmaceutical ingredient (API) studied for its metabolism. Research indicates that this compound undergoes methylation during metabolism, forming the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation via N-methyltransferase.
Relevance: This compound shares a core 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol structure with the target compound, 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The primary difference lies in the substituent at the 5-position of the triazole ring (pyridin-4-yl vs. ethyl) and the presence of a morpholinium acetate group instead of the N-(4-methyl-1,3-thiazol-2-yl)acetamide side chain.
Compound Description: Ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl) thio)acetate is a key intermediate in the synthesis of various 1,2,4-triazole derivatives with potential antimicrobial activities. It is obtained by reacting 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with ethylbromoacetate.
Relevance: This compound shares the 1,2,4-triazole-3-thiol core and the thioacetate side chain with the target compound, 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The key structural differences lie in the 4 and 5 positions of the triazole ring, featuring a phenyl and pyridin-4-yl substituent respectively, compared to ethyl and 2-methoxyphenyl in the target compound.
Compound Description: N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide is part of a series of 1,2,4-triazole derivatives investigated for their α-glucosidase inhibitory potential. This compound was successfully synthesized, with its structure confirmed by spectroscopic techniques.
Relevance: This compound and the target compound, 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, share a common structural motif: a 4-ethyl-4H-1,2,4-triazole-3-thiol core connected to an acetamide side chain through a thioether linkage. The difference lies in the substituents at the 5-position of the triazole ring (naphthalen-1-ylmethyl vs. 2-methoxyphenyl) and the nitrogen of the acetamide side chain (phenyl vs. 4-methyl-1,3-thiazol-2-yl).
Compound Description: 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides represent a series of compounds with varying R substituents (R = 2-Cl, 3-Cl, 4-Cl, 3-CF3, 2,4-Cl2, 2,5-Cl2, 3,4-Cl2, 3-Cl-4-Me) synthesized and tested for anticancer activity. These compounds showed promising activity against melanoma and breast cancer cell lines.
Relevance: These compounds and 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide belong to the same class of 1,2,4-triazole-3-thiol derivatives with a thioacetamide side chain. The structural variations are mainly found in the substituents on the triazole ring (4-amino-5-methyl vs. 4-ethyl-5-(2-methoxyphenyl)) and the acetamide nitrogen (5-R-benzylthiazol-2-yl vs. 4-methyl-1,3-thiazol-2-yl).
Derivatives of 4-R-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5yl)thio)methyl)-4H-1,2,4-triazole-3-thiol
Compound Description: Derivatives of 4-R-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5yl)thio)methyl)-4H-1,2,4-triazole-3-thiol represent a series of S-substituted 1,2,4-triazole derivatives containing 2-oxopropan-1-yl and 2-aryl-2-oxoethan-1-yl substituents. These compounds were studied for their antimicrobial activity and showed promising results against various bacterial and fungal strains.
Compound Description: 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g) is a theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrid with an N-phenyl acetamide moiety. It showed significant anti-cancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines with low hemolytic cytotoxicity.
Relevance: This compound and 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide share the common structural features of a 1,2,4-triazol-3-thiol core linked to an acetamide moiety via a thioacetate side chain. The key distinction lies in the substituents on the triazole ring. Compound 11g features a phenyl group at the 4-position and a complex (1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl group at the 5-position, whereas the target compound has an ethyl and a 2-methoxyphenyl substituent at the 4 and 5 positions, respectively. Additionally, compound 11g has a p-tolyl group on the acetamide nitrogen, whereas the target compound has a 4-methyl-1,3-thiazol-2-yl group.
Compound Description: 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives (5a-h) represent a series of 1,2,4-triazole derivatives with varying aryl substituents on the acetamide moiety. These compounds were evaluated for their anticancer activity against A549 (human lung cancer) and NIH/3T3 (mouse embryo fibroblast) cell lines. Notably, compounds 5f, 5g, and 5h exhibited significant cytotoxicity and induced apoptosis in A549 cells.
Relevance: This series of compounds shares a structural similarity with 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, particularly in the presence of a 1,2,4-triazol-3-thiol core connected to an acetamide group through a thioacetate linkage. The differences lie in the substituents on the triazole ring and the acetamide nitrogen. Compounds 5a-h have a phenyl group at the 4-position and a (4-aminophenoxy)methyl group at the 5-position, while the target compound has an ethyl and 2-methoxyphenyl group, respectively. Additionally, compounds 5a-h have various substituted aryl groups on the acetamide nitrogen, whereas the target compound has a 4-methyl-1,3-thiazol-2-yl group.
Compound Description: 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide (NTB451) is a potent inhibitor of necroptosis, a form of programmed cell death. NTB451 effectively inhibits necroptosis triggered by various stimuli like TNF-α and TLR agonists. Mechanistically, it inhibits the phosphorylation and oligomerization of MLKL by targeting RIPK1 and disrupting the formation of the RIPK1-RIPK3 complex.
Relevance: NTB451 and 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide share the common structural motif of a 4-ethyl-4H-1,2,4-triazol-3-thiol core. They differ significantly in their overall structure. NTB451 has a (4-aminophenyl) group at the 5-position of the triazole ring and a benzamide side chain connected through a thiomethyl linkage. In contrast, the target compound has a 2-methoxyphenyl substituent at the 5-position and an acetamide side chain directly attached to the sulfur atom.
Compound Description: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is one of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives screened for antioxidant and anticancer activities. This particular compound showed the highest cytotoxicity against the human glioblastoma U-87 cell line. [, ]
Relevance: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone and 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide share the presence of a 1,2,4-triazole-3-thiol core. The structural differences include the substituents on the triazole ring, where the related compound has a phenyl at the 4-position and a (2-((4-methoxyphenyl)amino)ethyl) group at the 5-position, while the target compound has an ethyl and 2-methoxyphenyl group, respectively. Additionally, the related compound has a 1-(4-fluorophenyl)ethanone side chain attached to the sulfur atom, whereas the target compound has an acetamide side chain. [, ]
Compound Description: N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide is a novel acefylline derivative showing moderate activity against the human liver carcinoma cell line (Hep G2). It displayed the most potent antiproliferative activity among a series of synthesized acefylline analogs.
Relevance: This compound and 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide share a 1,2,4-triazol-3-thiol core structure linked to an acetamide moiety via a thioacetate side chain. The major differences lie in the substituents on the triazole ring and the acetamide nitrogen. N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide has a 3,4-dichlorophenyl group at the 4-position and a complex (1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl group at the 5-position, whereas the target compound has an ethyl and a 2-methoxyphenyl group, respectively. Additionally, it carries a 4-chlorophenyl substituent on the acetamide nitrogen, whereas the target compound has a 4-methyl-1,3-thiazol-2-yl group.
Compound Description: N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) is part of a series of novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring. This compound exhibited notable antimicrobial activity against various bacterial and fungal strains.
Compound Description: 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide (7e) is a novel thiazole derivative that displayed significant antibacterial activity. It was synthesized as part of a series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives (7a-7o).
Relevance: While this compound shares the presence of a thiazole ring with 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, it lacks the 1,2,4-triazole core. Instead, it features a benzimidazole group connected to a propanamide side chain through a thioether linkage. The target compound, on the other hand, has a triazole ring connected to an acetamide side chain through a thioether linkage.
Compound Description: N-(1-Acetyl-2,3dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787) is a novel neuropeptide Y Y2 receptor (Y2) antagonist. It exhibits high selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5) and effectively inhibits PYY-stimulated guanosine 5'-O-(3-[35S]thio)triphosphate binding in rat brain sections.
Relevance: JNJ-5207787 is not structurally related to 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. It belongs to a different class of compounds targeting neuropeptide Y receptors, whereas the target compound is a 1,2,4-triazole derivative.
Compound Description: 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1, 2, 4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide (AM31) is a tri-substituted 1,2,4-triazole designed and predicted as a potential reverse transcriptase inhibitor using computational ligand docking methodology.
Relevance: This compound and 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide share the 1,2,4-triazole-3-thiol core and the thioacetate side chain. The key structural differences lie in the substituents at the 4 and 5 positions of the triazole ring. Compound AM31 has an amino group at the 4-position and a 2-hydroxyphenyl group at the 5-position, whereas the target compound has an ethyl and 2-methoxyphenyl substituent at those positions respectively. Moreover, compound AM31 has a 4-nitrophenyl group on the acetamide nitrogen, while the target compound has a 4-methyl-1,3-thiazol-2-yl group.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.